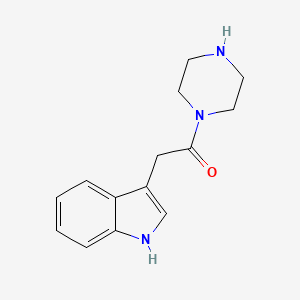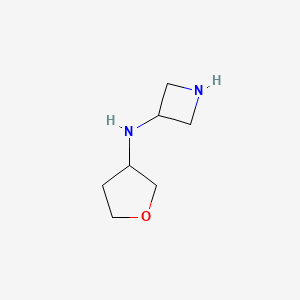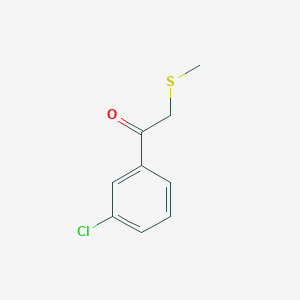
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide typically involves the reaction of 4-aminobenzohydrazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its potent antimicrobial activity.
2-(4-aminophenyl)benzimidazole: Studied for its anticancer properties.
Uniqueness
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazole ring and the presence of both amino and imino groups make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H11N5O |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
5-amino-1-(4-aminophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11N5O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,11-12H2,(H2,13,16) |
Clé InChI |
DYIIAQJYRDIZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=C(C=N2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)





![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)


